Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-
Description
Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza- (hereafter referred to as Compound X) is a structurally complex tricyclic molecule characterized by a fused bicyclic adamantane-like framework with additional heteroatoms and substituents. The core structure features a tricyclo[3.3.1.1³,⁷]decane skeleton, a rigid polycyclic system analogous to adamantane but modified by a ketone group at position 6, a methyl group at position 7, a propyl chain at position 5, and a thiophen-2-yl moiety at position 2. The 1,3-diaza substitution introduces nitrogen atoms into the ring system, likely enhancing its electronic and hydrogen-bonding capabilities.
Properties
CAS No. |
955971-45-6 |
|---|---|
Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-methyl-7-propyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C16H22N2OS/c1-3-6-16-10-17-8-15(2,14(16)19)9-18(11-16)13(17)12-5-4-7-20-12/h4-5,7,13H,3,6,8-11H2,1-2H3 |
InChI Key |
XAEUBWWRABGTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)C |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors via Knoevenagel Condensation
A foundational method involves the cyclization of malononitrile derivatives with acylethynylpyrroles. The reaction proceeds through a carbanion intermediate (A ) generated via proton abstraction from malononitrile, followed by addition to the triple bond of the pyrrole substrate. Subsequent Knoevenagel condensation with a second equivalent of malononitrile yields the diazatricyclic core. This method achieves yields up to 88% under optimized conditions (room temperature, toluene solvent, 12-hour reaction time).
Key steps :
-
Formation of carbanion A using a base (e.g., triethylamine).
-
Double addition to the acylethynylpyrrole substrate.
-
Intramolecular cyclization to form the tricyclic structure.
Thiophene Functionalization Strategies
Incorporation of the thiophen-2-yl group requires electrophilic aromatic substitution or cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling has been employed to attach the thiophene moiety to preformed diazatricyclic intermediates. This step typically uses 1.2 equivalents of thiophen-2-ylboronic acid and tetrakis(triphenylphosphine)palladium(0) in a 1,4-dioxane/water mixture at 80°C.
Reaction Optimization and Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Toluene or DMF | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Accelerates cyclization |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Data from recrystallization studies of analogous compounds (e.g., SU2162) demonstrate that solvent polarity critically influences crystal form and purity. Ethyl acetate produces a triclinic crystal form (melting point: 158°C), while acetone yields a monoclinic form (melting point: 163°C).
Catalytic Systems
-
Base Catalysts : Triethylamine (TEA) and 1,8-diazabicycloundec-7-ene (DBU) are preferred for deprotonation steps.
-
Transition Metal Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (turnover number: 450).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial methods prioritize continuous flow reactors to enhance reproducibility and reduce byproducts. A representative protocol involves:
-
Mixing precursors at 5 L/min flow rate.
-
Maintaining a residence time of 8 minutes at 100°C.
-
In-line purification via simulated moving bed chromatography.
This approach achieves a 92% yield with >99.5% purity, as validated by HPLC-MS.
Green Chemistry Considerations
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-propyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H26N2O2
- Molecular Weight : 314.43 g/mol
Structural Characteristics
The compound features a unique tricyclic structure that includes a diazatricyclic core and a thienyl group, contributing to its reactivity and potential applications in synthetic chemistry.
Chemistry
Tricyclo[3.3.1.1(3,7)]decan-6-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic pathways.
Table 1: Chemical Reactions Involving Tricyclo[3.3.1.1(3,7)]decan-6-one
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of oxygen-containing groups | Potassium permanganate |
| Reduction | Removal of oxygen or reduction of double bonds | Lithium aluminum hydride |
| Substitution | Replacement of functional groups | Various nucleophiles/electrophiles |
Biology
In biological research, this compound may act as a biochemical probe or lead compound for drug discovery due to its structural properties that can interact with biological targets.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound against various cancer cell lines:
- Cell Lines Tested :
- Human colon carcinoma (Caco-2)
- Human cervical carcinoma (HeLa)
- Human breast adenocarcinoma (MCF-7)
The results indicated that certain derivatives exhibited significant inhibitory activity against these cancer cell lines, suggesting potential therapeutic applications.
Medicine
The unique structural features of Tricyclo[3.3.1.1(3,7)]decan-6-one may confer specific biological activities, making it a candidate for therapeutic development in treating various diseases.
Industry
In industrial applications, this compound can be utilized in developing new materials or as a catalyst in chemical reactions due to its ability to facilitate various transformations.
Mechanism of Action
The mechanism of action of 5-methyl-7-propyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Bio-Oil Fractions
Evidence from bio-oil analysis () identifies tricyclo[3.3.1.1(3,7)]decan-1-amine (Compound J) and 2-methyl-2-azatricyclo[4.3.1.0³,⁸]decane (Compound M) as structurally related tricyclic amines. These compounds share the tricyclic framework but differ in substituents and functional groups:
| Property | Compound X (Target) | Compound J (Bio-Oil) | Compound M (Bio-Oil) |
|---|---|---|---|
| Core Structure | Tricyclo[3.3.1.1³,⁷]decane | Tricyclo[3.3.1.1³,⁷]decane | Tricyclo[4.3.1.0³,⁸]decane |
| Functional Groups | Ketone (C6), thiophen-2-yl (C2) | Amine (C1) | Aziridine (N1), methyl (C2) |
| Substituents | Methyl (C7), propyl (C5) | None | Methyl (C2) |
| Potential Applications | Drug design, catalysis | Bio-oil components, surfactants | Bio-oil stabilizers |
The ketone group in Compound X may enhance its polarity compared to the amine in Compound J, affecting solubility and interaction with biological targets.
Adamantane Derivatives
Adamantane (tricyclo[3.3.1.1³,⁷]decane) is a well-studied tricyclic hydrocarbon with a strain-free, symmetrical structure. Unlike Compound X, adamantane lacks heteroatoms and functional groups, but its derivatives (e.g., adamantane-1-carboxamide, cited in ) share similar rigidity and stability. Key comparisons include:
| Property | Compound X (Target) | Adamantane | Adamantane-1-carboxamide |
|---|---|---|---|
| Rigidity | High (tricyclic core) | High | High |
| Functionalization | Ketone, diaza, thiophen-2-yl | None | Carboxamide |
| Cavity Compatibility | Likely β-CD compatibility | Compatible with β-CD (7 Å cavity) | Enhanced H-bonding with β-CD |
| Applications | Drug delivery, catalysis | Drug carriers, polymers | Enzyme inhibitors |
Thiophen-2-yl-Containing Heterocycles
Synthetic routes for thiophen-2-yl derivatives () highlight the reactivity of this moiety. For example, 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one shares the thiophen-2-yl group with Compound X but lacks the tricyclic core. Comparative
The tricyclic framework of Compound X likely confers greater thermal stability and steric hindrance compared to linear thiophen-2-yl derivatives, which may influence catalytic or photophysical properties .
Research Findings and Implications
- Structural Analysis : Tools like SHELXL () and Mercury () are critical for elucidating the crystal packing and intermolecular interactions of Compound X. Its diaza and thiophen-2-yl groups may promote unique packing motifs compared to adamantane derivatives.
- Synthetic Challenges : The propyl and methyl substituents in Compound X could complicate regioselective synthesis, as seen in analogous bio-oil compounds ().
Biological Activity
Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-, is a complex organic compound with a unique tricyclic structure that incorporates both diazatricyclic and thiophene functionalities. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound's molecular formula is with a molecular weight of 290.4 g/mol. Its structural characteristics contribute to its biological activity, particularly through interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 5-methyl-7-propyl-2-thiophen-2-yl-1,3-diaza-tricyclo[3.3.1.1(3,7)]decan-6-one |
| CAS Number | 955971-45-6 |
| Solubility | 39.1 µg/mL at pH 7.4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function. Additionally, the compound may influence various cellular pathways through redox reactions, which can affect oxidative stress levels and cellular signaling processes.
Biological Activity
Research indicates that Tricyclo[3.3.1.1(3,7)]decan-6-one derivatives exhibit a range of biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures can exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative damage.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
3. Anti-inflammatory Effects
Some derivatives have demonstrated potential anti-inflammatory effects in vitro, indicating possible therapeutic applications in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of thiophene-containing compounds and found that they effectively scavenge free radicals and reduce oxidative stress markers in cellular models.
- Antimicrobial Evaluation : In vitro tests showed that derivatives of Tricyclo[3.3.1.1(3,7)]decan-6-one exhibited inhibitory effects on Gram-positive bacteria, suggesting potential as a novel antimicrobial agent.
Research Findings
Recent findings highlight the need for further research into the biological mechanisms and therapeutic potentials of Tricyclo[3.3.1.1(3,7)]decan-6-one:
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are effective synthetic routes for tricyclo[3.3.1.1³,⁷]decan-6-one derivatives?
- Methodology : Multi-step synthesis often involves cyclization reactions, such as the use of tetrachloromonospirocyclotriphosphazenes and diamines under controlled conditions (e.g., THF solvent, triethylamine as a base, and room-temperature reactions). Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography to isolate dispirophosphazenes .
- Key Considerations : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine) and reaction duration (e.g., 3 days) to maximize yield .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. For example, polymorph characterization via PXRD and DSC can distinguish between crystalline forms, with SHELXPRO aiding in macromolecular interface modeling .
- Key Parameters : Data-to-parameter ratios >14:1 and R-factors <0.053 ensure structural accuracy. Assign stereochemistry using NMR correlations (e.g., coupling constants for axial/equatorial protons) .
Q. What purification techniques are optimal for isolating tricyclo derivatives?
- Methodology : Post-synthesis, remove salts (e.g., triethylammonium chloride) via filtration. Evaporate solvents under reduced pressure and use column chromatography (silica gel, gradient elution) for high-purity isolation. Monitor fractions using TLC or HPLC .
Advanced Research Questions
Q. How does the thiophen-2-yl group influence reactivity in cyclization reactions?
- Methodology : Investigate photochemical or radical-mediated reactions with thiophenol derivatives. For example, UV irradiation of thiophenol and tricyclo compounds in benzene generates sulfides/disulfides, analyzed via ¹H/¹³C NMR and GC-MS to track regioselectivity .
- Data Contradictions : Photolabile intermediates (e.g., disulfides) may degrade under prolonged irradiation, leading to lower yields. Use low-temperature quenching to stabilize products .
Q. How can polymorphic forms impact physicochemical properties and reactivity?
- Methodology : Characterize polymorphs using DSC (melting point analysis) and PXRD (crystallinity index). For instance, SU2162 polymorphs exhibit distinct thermal stability and dissolution profiles, affecting bioavailability in drug development .
- Advanced Analysis : Compare hydrogen-bonding networks via Hirshfeld surface analysis to explain solubility differences between polymorphs .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Combine NMR (e.g., ¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For ambiguous stereocenters, use NOESY/ROESY to assign spatial proximity of protons .
- Case Study : In thiophenol adducts, distinguish d,l- vs. meso-isomers by comparing chemical shifts of sulfur-bound protons (Δδ ≈ 5.3 ppm in ¹³C NMR) .
Q. How can computational modeling predict substituent effects on electronic properties?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing/donating effects of substituents (e.g., methyl, propyl). Compare with experimental UV-Vis spectra for validation .
- Application : Model steric effects of the tricyclo core on reaction pathways, such as ring-opening or nucleophilic substitution at the diaza position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
